Syn-Ake, chemically known as Dipeptide Diaminobutyroyl Benzylamide Diacetate, is a synthetic peptide designed to mimic the effects of Waglerin 1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). [, ] It is classified as a neuromuscular blocking agent due to its ability to inhibit muscle contractions, which contributes to its anti-wrinkle properties. [] Syn-Ake is primarily utilized in scientific research for its potential in developing anti-aging cosmetic products. [, ]
Dipeptide diaminobutyroyl benzylamide diacetate, commonly known as Syn-Ake, is a synthetic peptide that mimics the effects of Waglerin-1, a neurotoxin derived from the venom of the Temple Viper. This compound has gained recognition in dermatological research for its ability to reduce muscle contractions, thereby minimizing the appearance of fine lines and wrinkles. Its development exemplifies a biomimetic approach in skin care, leveraging the mechanisms of natural neurotoxins to achieve therapeutic effects in cosmetic applications .
Dipeptide diaminobutyroyl benzylamide diacetate is classified as a biomimetic peptide and falls under the category of neuromodulators. It is synthesized through solid-phase peptide synthesis, allowing for precise control over its structure and modifications. The compound's structure includes two amino acids: diaminobutyric acid and phenylalanine, which are chemically modified to enhance stability and bioactivity .
The synthesis of dipeptide diaminobutyroyl benzylamide diacetate primarily employs solid-phase peptide synthesis (SPPS). This method involves:
Recent advancements have also explored liquid-phase synthesis methods, which can offer alternative pathways for producing this compound .
The synthesis requires careful management of protecting groups to prevent undesired reactions during chain elongation. Techniques such as automated synthesizers enhance efficiency and reproducibility in producing high-quality peptides .
The molecular structure of dipeptide diaminobutyroyl benzylamide diacetate comprises:
The sequence can be represented as β-Ala-Pro-Dab-NHBn-2-Acetate, indicating specific configurations that optimize its interaction with biological targets .
These structural characteristics contribute to its pharmacological properties, particularly its ability to penetrate skin layers effectively .
Dipeptide diaminobutyroyl benzylamide diacetate primarily functions as an antagonist at muscarinic acetylcholine receptors. This action inhibits the signaling pathways that lead to muscle contraction.
The binding affinity of this peptide to acetylcholine receptors has been studied using computational docking methods, confirming its ability to competitively inhibit receptor activity. This mechanism reduces muscle contractions, smoothing out dynamic wrinkles caused by repetitive facial expressions .
Dipeptide diaminobutyroyl benzylamide diacetate operates by blocking acetylcholine receptors on muscle cells. Acetylcholine is essential for transmitting signals from nerve cells to muscles; thus, by inhibiting these receptors, the peptide effectively reduces muscle activity.
Recent studies have demonstrated that the structural conformation of this peptide is optimized for high-affinity binding, crucial for its efficacy in cosmetic applications .
These properties make it suitable for use in creams, gels, and serums aimed at anti-aging treatments .
Dipeptide diaminobutyroyl benzylamide diacetate finds extensive applications in scientific research and cosmetic formulations:
Its biomimetic nature allows it to serve as a non-invasive alternative to traditional neurotoxin injections, making it an appealing option for consumers seeking effective anti-aging solutions without surgical procedures .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3